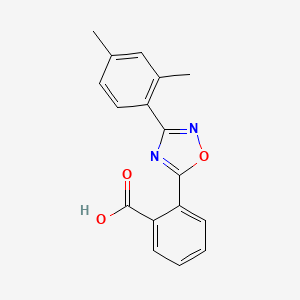

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid

Description

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a 2,4-dimethylphenyl group. The 1,2,4-oxadiazole core contributes to its planar geometry and aromaticity, while the substituents influence its physicochemical and pharmacological properties .

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |

InChI |

InChI=1S/C17H14N2O3/c1-10-7-8-12(11(2)9-10)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21) |

InChI Key |

FLCBOQBRDTVYAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylbenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer properties. A study demonstrated that specific derivatives showed cytotoxic effects against glioblastoma cell lines (LN229), leading to apoptosis through DNA damage mechanisms. The molecular docking studies suggested favorable binding interactions with target proteins involved in cancer progression .

Antidiabetic Properties

The compound has also been evaluated for its potential as an anti-diabetic agent. In vivo studies using genetically modified Drosophila melanogaster models exhibited a notable reduction in glucose levels when treated with certain derivatives of the oxadiazole compound . This suggests that the compound could serve as a lead structure for developing new anti-diabetic medications.

Antimicrobial Activity

The oxadiazole moiety has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A series of synthesized derivatives were tested for their antibacterial effects, revealing promising results against various bacterial strains . The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis.

Table of Biological Activities

UV Absorbing Materials

Due to its structural properties, 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid can be utilized in the development of UV-absorbing materials. These materials are critical in various applications including coatings and plastics to enhance durability and prevent degradation from UV exposure .

Fluorescent Materials

The compound's fluorescence properties make it suitable for use in scintillators and other optical applications. This can be particularly beneficial in medical imaging technologies where fluorescent markers are essential for visualizing biological processes .

Mechanism of Action

The mechanism of action of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The primary structural analogs differ in substituents on the 1,2,4-oxadiazole ring. Key examples include:

*Note: Molecular formula and mass for the target compound are inferred by replacing phenyl (C₆H₅) with 2,4-dimethylphenyl (C₈H₉) in the base structure .

Key Observations :

Pharmacological Potential

- Antiviral Activity : Oxadiazoles with benzotriazole moieties (e.g., 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) show antipicornaviral effects . The dimethylphenyl group may enhance binding to hydrophobic enzyme pockets.

- Analgesic Activity : Substituted oxadiazoles exhibit COX-2 inhibition. The electron-rich dimethyl group could modulate selectivity compared to halogenated analogs .

Physicochemical and Crystallographic Data

- Planarity : X-ray studies of methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate confirm planarity of the oxadiazole ring (bond lengths: C=N ~1.30 Å, C–O ~1.36 Å), which is critical for π-π stacking in crystal lattices .

- Solubility : The dimethylphenyl variant is expected to have lower aqueous solubility (<0.1 mg/mL) than halogenated analogs due to higher hydrophobicity .

Biological Activity

2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid (CAS No. 1707727-20-5) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is CHNO, with a molecular weight of 294.31 g/mol. The compound features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethylphenyl group.

Synthesis

The synthesis of this compound typically involves the condensation reactions of appropriate precursors to form the oxadiazole ring followed by the introduction of the benzoic acid moiety. Specific synthetic routes can vary based on the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid have shown significant inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 10 | |

| Compound B | PC3 | 15 | |

| 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid | MCF7 | TBD |

In vitro assays indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

Research has also suggested that oxadiazole derivatives possess anti-inflammatory properties. The carboxylic acid functional group is crucial for biological activity as it enhances solubility and interaction with biological targets.

Table 2: Anti-inflammatory Activity

| Compound | Methodology | Result | Reference |

|---|---|---|---|

| Compound C | Mouse model | Significant reduction in inflammation markers | |

| 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid | TBD | TBD |

The biological activity of 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is believed to be mediated through several mechanisms:

- Inhibition of Specific Enzymes : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : They can interfere with signaling pathways such as the MAPK/ERK pathway that are crucial for cell survival and proliferation.

- Induction of Apoptosis : The ability to induce programmed cell death in tumor cells is a significant aspect of their anticancer activity.

Case Studies

Several case studies have explored the efficacy of oxadiazole-containing compounds in preclinical models:

-

Study on MCF7 Cells : A recent study demonstrated that treatment with 2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid resulted in a notable decrease in cell viability at concentrations above 10 µM.

"The compound exhibited a dose-dependent response leading to increased apoptosis as evidenced by flow cytometry analysis" .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.